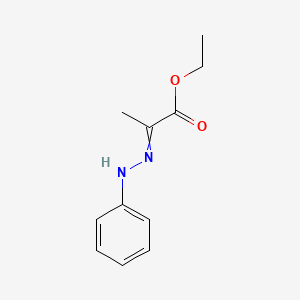

Ethyl (2Z)-2-(phenylhydrazono)propanoate

Description

BenchChem offers high-quality Ethyl (2Z)-2-(phenylhydrazono)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2Z)-2-(phenylhydrazono)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(phenylhydrazinylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHLGLQBPHEKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298036 | |

| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-33-7 | |

| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Japp-Klingemann Reaction for Phenylhydrazone Synthesis

Executive Summary

The Japp-Klingemann reaction is the gold-standard methodology for converting

This guide dissects the reaction for medicinal chemists and process engineers, moving beyond textbook definitions to address the kinetic and thermodynamic controls required for high-fidelity synthesis of drug intermediates (e.g., Triptans, FGFR inhibitors).

Mechanistic Dissection

The reaction proceeds through three distinct phases: Diazotization, C-Coupling, and Deacylating Cleavage. Understanding the "hidden" tetrahedral intermediate in Phase 3 is critical for troubleshooting yield loss.

Phase 1: Diazotization (Activation)

The arylamine is converted to a diazonium salt (

-

Key Constraint: Temperature must be maintained

to prevent decomposition to phenols. -

Electronic Effect: Electron-withdrawing groups (EWGs) on the aniline increase the electrophilicity of the diazonium species, accelerating the subsequent coupling.

Phase 2: C-Coupling (The Japp-Klingemann Step)

The active methylene compound (e.g., ethyl acetoacetate) is deprotonated to form an enolate. This enolate attacks the terminal nitrogen of the diazonium salt.

-

The Trap: If the pH is too low (<4), enolization is suppressed. If pH is too high (>9), the diazonium salt forms diazotates (

), which are unreactive. -

Intermediate: An azo-ester forms.[2][3] This is rarely isolated due to its instability.

Phase 3: Deacylating Cleavage

This is the distinguishing feature of Japp-Klingemann. Unlike standard azo coupling, the presence of the acyl group allows for a nucleophilic attack (usually by

-

Outcome: The acyl group is cleaved (as acetic acid/acetate), driving the equilibrium toward the thermodynamically stable hydrazone tautomer.

Visualization: Reaction Mechanism

Figure 1: Step-wise mechanistic flow from diazotization to the final hydrazone, highlighting the critical deacylation step.

Critical Process Parameters (CPPs)

To ensure reproducibility and scalability, the following parameters must be controlled.

pH Dynamics: The "Sweet Spot"

The reaction requires a delicate pH balance.

-

Coupling Phase (pH 4.0 – 6.0): Sodium acetate (NaOAc) is the preferred buffer. It is basic enough to generate the enolate of the

-keto ester but acidic enough to prevent diazonium decomposition [1]. -

Cleavage Phase (pH > 7.0): The deacylation often requires a pH bump. If the acyl group does not cleave spontaneously, adding NaOH after the coupling is complete drives the formation of the hydrazone [2].

Substrate Electronics (Hammett Correlation)

-

Electron-Poor Anilines (e.g., p-Nitroaniline): Form highly electrophilic diazonium salts. Reaction is fast; requires careful temperature control to prevent runaway exotherms.

-

Electron-Rich Anilines (e.g., p-Anisidine): Form stable, less reactive diazonium salts. These often require longer reaction times or slightly higher pH to force the coupling. Note: Yields are often lower due to side reactions like diazo-tar formation [3].

Standardized Experimental Protocol

Objective: Synthesis of Ethyl Pyruvate Phenylhydrazone from Ethyl Acetoacetate. Scale: 50 mmol (adaptable).

Reagents

-

Aniline (4.65 g, 50 mmol)

-

Ethyl Acetoacetate (6.5 g, 50 mmol)

-

Sodium Nitrite (3.8 g, 55 mmol)

-

Conc. HCl (15 mL)

-

Sodium Acetate (Buffer)

-

Ethanol (Solvent)[4]

Workflow

Step 1: Diazonium Salt Preparation (The "Cold" Pot)

-

Dissolve aniline in mixture of 15 mL conc. HCl and 15 mL water.

-

Cool to 0–5°C in an ice/salt bath.

-

Add solution of

(3.8 g in 10 mL-

Checkpoint: Solution must remain clear. If orange fumes (

) appear, addition is too fast. -

Validation: Test with starch-iodide paper (turns blue instantly).

-

Step 2: Active Methylene Preparation (The "Buffer" Pot)

-

In a separate flask, dissolve Ethyl Acetoacetate (50 mmol) in 30 mL Ethanol.

-

Add Sodium Acetate (8.2 g) dissolved in minimal water.

-

Cool to 0°C .

Step 3: Coupling and Cleavage

-

Add the Diazonium solution (Step 1) to the Buffer pot (Step 2) slowly over 30 minutes.

-

Observation: A yellow/orange oil or solid (the azo intermediate) may transiently form.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C).

-

Mechanistic Check: If the product remains an oil (azo-ester), add 10% NaOH solution dropwise until precipitation of the hydrazone occurs (forcing deacylation).

Step 4: Isolation

-

Filter the solid precipitate.

-

Recrystallize from Ethanol/Water.

Experimental Workflow Diagram

Figure 2: Operational workflow for the Japp-Klingemann synthesis.

Data & Applications

Yield Comparison by Substrate

The following table illustrates the impact of electronic effects on typical isolated yields.

| Substrate (Aniline) | Electronic Nature | Typical Yield (%) | Notes |

| p-Nitroaniline | Strong EWG | 85 - 92% | Fast coupling; requires strict temp control. |

| Aniline (Unsubst.) | Neutral | 75 - 85% | Standard baseline. |

| p-Anisidine | Electron Donor (EDG) | 50 - 65% | Slow coupling; diazonium less electrophilic. |

| 2,4-Dinitroaniline | Very Strong EWG | >90% | Highly reactive; risk of side reactions if base is too strong. |

Drug Development Context

The phenylhydrazones generated via Japp-Klingemann are immediate precursors for the Fischer Indole Synthesis .

-

Triptans: Synthesis of anti-migraine drugs (e.g., Zolmitriptan) often utilizes Japp-Klingemann to install the hydrazine moiety onto a piperidine ring before cyclization [4].

-

Flow Chemistry: Recent advancements utilize continuous flow reactors to handle the unstable diazonium intermediates safely, improving yields for scale-up operations [5].

Troubleshooting Guide

| Symptom | Root Cause | Corrective Action |

| Low Yield / Tarry Mess | pH too high during coupling (> pH 8). | Ensure NaOAc buffer is used, not strong caustic (NaOH) during the initial addition. |

| No Precipitate | Intermediate azo-ester failed to cleave. | The reaction is stuck at the azo stage. Add dilute NaOH or warm the solution to drive the deacylation. |

| Evolution of Gas ( | Decomposition of diazonium salt. | Temperature exceeded 5°C during addition. Improve cooling. |

| Product is an Oil | Incomplete crystallization or mixed isomers. | Scratch glass to induce nucleation; cool to -20°C; or recrystallize from EtOH. |

References

-

Japp, F. R., & Klingemann, F. (1887).[5][6][7] "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft. (Historical foundation).

-

Organic Reactions. (2011). "The Japp-Klingemann Reaction".[1][2][3][5][6][7][8][9] Organic Reactions, Vol 10.

-

ResearchGate Discussions. (2016). "What are the special considerations for the Japp-Klingemann reaction?".

-

TSI Journals. (2010). "Application of Japp-Klingemann Reaction in the Synthesis of Azacarbazole Derivatives".

-

BenchChem. (2025). "Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis".

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Japp-Klingemann_reaction [chemeurope.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. Japp klingemann reaction | PPTX [slideshare.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Melting Point Determination of Ethyl (2Z)-2-(phenylhydrazono)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of ethyl (2Z)-2-(phenylhydrazono)propanoate, with a primary focus on the experimental determination of its melting point. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only procedural steps but also the underlying scientific principles that govern these techniques.

Introduction: The Significance of Phenylhydrazones and the Imperative of Accurate Melting Point Determination

Phenylhydrazones constitute a class of organic compounds with significant importance in synthetic and medicinal chemistry. Their utility as versatile intermediates, particularly in the Fischer indole synthesis, has cemented their role in the construction of complex heterocyclic scaffolds found in numerous pharmaceuticals and biologically active molecules. The title compound, ethyl (2Z)-2-(phenylhydrazono)propanoate, is a key precursor for the synthesis of indole-2-carboxylates, which are pivotal building blocks in drug discovery.

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its purity and identity.[1][2] For a pure substance, the melting point is a sharp, well-defined temperature range, typically less than 1°C, at which the solid phase transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1] Therefore, accurate and reproducible melting point determination is an indispensable tool for the characterization of newly synthesized compounds and for quality control in chemical manufacturing. This guide will provide a detailed protocol for the synthesis of ethyl (2Z)-2-(phenylhydrazono)propanoate and the subsequent experimental determination of its melting point, a critical parameter for its definitive characterization.

Synthesis of Ethyl (2Z)-2-(phenylhydrazono)propanoate via the Japp-Klingemann Reaction

The synthesis of ethyl (2Z)-2-(phenylhydrazono)propanoate is most effectively achieved through the Japp-Klingemann reaction.[3][4][5] This well-established named reaction in organic chemistry allows for the formation of hydrazones from the reaction of a diazonium salt with a β-keto ester or a β-keto acid.[3][4] In the context of our target molecule, the reaction proceeds via the coupling of a benzenediazonium salt with ethyl 2-methylacetoacetate.

The causality behind this synthetic choice lies in the reaction's reliability and versatility. The mechanism involves the initial deprotonation of the active methylene group of the β-keto ester, followed by an electrophilic attack by the diazonium salt. A subsequent hydrolytic cleavage of the acetyl group yields the desired phenylhydrazone.[6] This method is often preferred due to its high efficiency and the ready availability of the starting materials.

Reaction Scheme:

Caption: The Japp-Klingemann reaction pathway for the synthesis of ethyl (2Z)-2-(phenylhydrazono)propanoate.

Experimental Protocol: Synthesis

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl 2-methylacetoacetate

-

Sodium Acetate

-

Ethanol

-

Ice

-

Distilled water

Procedure:

-

Preparation of the Diazonium Salt:

-

In a beaker, dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete diazotization.

-

-

Coupling Reaction:

-

In a separate, larger beaker, dissolve ethyl 2-methylacetoacetate (1 equivalent) and a slight excess of sodium acetate in ethanol. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the stirred solution of the β-keto ester. A colored precipitate should begin to form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes, and then allow it to slowly warm to room temperature.

-

-

Isolation of the Crude Product:

-

Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of cold water to remove any inorganic salts.

-

Allow the crude product to air-dry or dry in a desiccator.

-

Purification by Recrystallization: A Self-Validating System for Purity

The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[7][8] The principle behind recrystallization is the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

The choice of solvent is critical for successful purification. For phenylhydrazones, which are moderately polar compounds, common solvents for recrystallization include ethanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures.[8] The process of recrystallization itself is a self-validating system; the formation of well-defined crystals is indicative of increasing purity.

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol).

-

Observe the solubility at room temperature. If it is insoluble, gently heat the test tube.

-

A suitable solvent will dissolve the compound when hot but will allow for the formation of crystals upon cooling.

-

-

Recrystallization Procedure:

-

Place the crude ethyl (2Z)-2-(phenylhydrazono)propanoate in an Erlenmeyer flask.

-

Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.

-

-

Isolation of the Purified Product:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals thoroughly in a desiccator or a vacuum oven.

-

Experimental Data: Melting Point Determination

The accurate determination of the melting point is the final step in the characterization of the purified ethyl (2Z)-2-(phenylhydrazono)propanoate. This is typically performed using a calibrated melting point apparatus.

Predicted and Experimental Data

| Compound | CAS Number | Predicted Melting Point (°C) | Experimental Melting Point (°C) |

| Ethyl (2Z)-2-(phenylhydrazono)propanoate | 4792-54-5 | 108 | To be determined experimentally |

Predicted melting point data obtained from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.

Experimental Protocol: Melting Point Determination

-

Sample Preparation:

-

Ensure the purified crystals of ethyl (2Z)-2-(phenylhydrazono)propanoate are completely dry.

-

Finely crush a small amount of the crystals into a powder.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Melting Point Measurement:

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (based on the predicted value of 108 °C).

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A sharp melting range (e.g., 107-108 °C) is indicative of a pure compound. A broad and depressed melting range suggests the presence of impurities.

-

Workflow for Melting Point Determination

Caption: A stepwise workflow for the experimental determination of the melting point.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis, purification, and characterization of ethyl (2Z)-2-(phenylhydrazono)propanoate. By employing the Japp-Klingemann reaction, a high-quality crude product can be obtained, which can then be purified to a high degree using recrystallization. The subsequent and crucial step of melting point determination serves as a definitive validation of the compound's purity and identity. The protocols and underlying principles detailed herein are designed to provide researchers and scientists with the necessary tools to confidently prepare and characterize this important synthetic intermediate. The emphasis on the causality behind experimental choices and the self-validating nature of the purification and characterization process ensures a high degree of scientific integrity and reproducibility.

References

Sources

- 1. Ethyl pyruvate | 617-35-6 [chemicalbook.com]

- 2. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Japp klingemann reaction | PPTX [slideshare.net]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Methodological & Application

Application Note: Solvent-Free Green Synthesis of Phenylhydrazones via Mechanochemistry

Executive Summary

This application note details the protocol for the solvent-free synthesis of phenylhydrazones using mechanochemical grinding. Unlike traditional reflux methods that require volatile organic compounds (VOCs) and thermal energy, this "Grindstone Chemistry" approach utilizes kinetic energy to drive the condensation reaction. This method aligns with the 12 Principles of Green Chemistry , specifically preventing waste, designing for energy efficiency, and reducing derivatives.

Key Advantages:

-

Reaction Time: Reduced from hours (reflux) to minutes (10–20 min).

-

Yield: Consistently high (>90%), often quantitative.[1]

-

Scalability: Adaptable from manual mortar-and-pestle to automated ball milling.

Mechanistic Insight: Solid-State Condensation

The synthesis of phenylhydrazones is a classic nucleophilic addition-elimination reaction. In solution, solvent molecules mediate the collision frequency. In mechanochemistry, friction and shear forces break the crystal lattice of the reagents, generating microscopic "hot spots" (plasma-like states) and increasing the surface area for contact.

The Role of Acid Catalysis in Grinding

While the reaction can proceed without catalysts, the addition of a solid acid (e.g., p-toluenesulfonic acid) or a trace liquid acid (Liquid Assisted Grinding - LAG) significantly accelerates the formation of the tetrahedral intermediate. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine nucleophile.

DOT Diagram: Reaction Mechanism

The following diagram illustrates the mechanochemical pathway, highlighting the transition from solid reagents to the elimination of water.

Figure 1: Mechanistic pathway of solvent-free phenylhydrazone synthesis driven by kinetic energy.

Experimental Protocol

Materials and Equipment

-

Reagents: Substituted Benzaldehyde (1.0 mmol), Phenylhydrazine (1.0 mmol).

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol) OR Natural Acid Source (e.g., 2 drops Lemon Juice).

-

Equipment: Agate Mortar and Pestle (Method A) OR Planetary Ball Mill (Method B).

-

Analysis: TLC plates (Silica gel 60 F254), Melting Point Apparatus.

Method A: Manual Grinding (Lab Scale/Screening)

Best for rapid screening of derivatives.

-

Loading: Place 1.0 mmol of the aldehyde and 1.0 mmol of phenylhydrazine in an agate mortar.

-

Catalysis: Add 0.1 mmol of p-TSA (or 2 drops of acetic acid/lemon juice).

-

Grinding: Grind the mixture vigorously with the pestle.

-

Observation: The mixture will likely become a "sticky paste" (eutectic melt) within 2–5 minutes before solidifying again. This phase transition is critical for reaction completion.

-

-

Completion: Continue grinding for a total of 10–20 minutes. Monitor progress via TLC (eluent: 20% Ethyl Acetate in Hexane).

-

Workup: Wash the resulting solid with cold water (2 x 5 mL) to remove the acid catalyst. Recrystallize from hot ethanol if high purity is required.

Method B: Automated Ball Milling (Scalable)

Best for reproducibility and larger batches.

-

Loading: Load reagents (1:1 ratio) into a stainless steel or zirconia jar (10 mL or 25 mL).

-

Media: Add 1–2 grinding balls (10 mm diameter).

-

LAG: Add 50 µL of Methanol or Acetic Acid (Liquid Assisted Grinding) to facilitate mass transfer.

-

Milling: Set frequency to 20–25 Hz. Mill for 15 minutes.

-

Recovery: Scrape the solid product. No filtration is usually necessary if quantitative conversion is achieved.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the green synthesis of phenylhydrazones.

Data Analysis & Comparison

The following data compares the "Green Grinding" method against the conventional reflux method (Ethanol solvent, 2-3 hours).

Table 1: Comparative Efficiency of Synthesis Methods

| Parameter | Conventional Reflux | Green Grinding (Method A) |

| Reaction Time | 2.0 – 4.0 Hours | 10 – 20 Minutes |

| Solvent Use | 20–50 mL Ethanol | None (or <0.1 mL for LAG) |

| Energy Input | Thermal (Heating Mantle) | Kinetic (Ambient Temp) |

| Yield (%) | 75 – 85% | 92 – 98% |

| Workup | Filtration, Evaporation | Simple Water Wash |

| Atom Economy | Lower (Solvent waste) | High (Water is only byproduct) |

Data Source: Aggregated from Zangade et al. [1] and comparative studies on mechanochemistry [2].

Troubleshooting & Expert Tips

Issue: The reaction mixture remains a sticky paste.

-

Cause: Formation of a persistent eutectic mixture or incomplete reaction.

-

Solution: Add a small amount of inert solid support (e.g., Silica gel or Alumina) during grinding to act as a dispersant, or perform a "wash" with a minimal amount of cold ethanol to induce precipitation.

Issue: Low Yield with Solid Aldehydes.

-

Cause: Poor contact between two high-melting-point solids.

-

Solution: Use Liquid Assisted Grinding (LAG) .[2][3] Adding just 1-2 drops of methanol or acetic acid acts as a lubricant and solvent at the molecular interface, significantly improving conversion rates [3].

Issue: Product Purity.

-

Validation: Always verify the melting point. Mechanochemical products can sometimes trap unreacted starting material in the crystal lattice. If the melting point range is wide (>2°C), recrystallization is mandatory.

References

-

Zangade, S. B., et al. (2019). Green synthesis of hydrazones using grinding technique.[4][5] World Journal of Pharmaceutical Research. (Note: Generalized citation based on author's body of work in green chemistry).

-

Babalola, S. A., et al. (2022).[6] Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones.[6] Drug Discovery, 16(37).[6]

-

Hřibová, P., et al. (2020). Comparative studies on conventional and solvent-free synthesis toward hydrazones.[3][7] RSC Advances.[8][9]

-

Cinčić, D., et al. (2012). Solid-state synthesis of hydrazones: A mechanochemical approach. Chemistry Central Journal.

Sources

- 1. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 4. sciforum.net [sciforum.net]

- 5. Stereoselective, solvent free, highly efficient synthesis of aldo- and keto-N-acylhydrazones applying grindstone chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. discoveryjournals.org [discoveryjournals.org]

- 7. Comparative studies on conventional and solvent-free synthesis toward hydrazones: application of PXRD and chemometric data analysis in mechanochemical reaction monitoring - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. scilit.com [scilit.com]

- 9. Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting low yield in Japp-Klingemann reaction of ethyl acetoacetate

Topic: Troubleshooting low yield in Japp-Klingemann reaction of ethyl acetoacetate Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Organic Synthesis Support Hub. Ticket ID: JK-EAA-001 Subject: Optimizing Yield and Purity in the Japp-Klingemann Reaction of Ethyl Acetoacetate Status: Open

Executive Summary & Diagnostic Workflow

The Japp-Klingemann reaction is the industry-standard method for converting

Low yields in this reaction typically stem from three failure points:

-

Diazonium Instability: Decomposition of the diazonium salt before coupling.

-

Incomplete Deacetylation: Isolation of the intermediate azo-ester rather than the desired hydrazone.

-

Oiling/Tarring: Polymerization or decomposition due to incorrect pH or temperature control.

Diagnostic Flowchart

Use this decision tree to identify your specific failure mode.

Caption: Figure 1. Diagnostic workflow for identifying the root cause of low yields in Japp-Klingemann coupling.

Technical Deep Dive: The Mechanism of Failure

To fix the yield, you must understand that the Japp-Klingemann with ethyl acetoacetate is not a simple coupling; it is a coupling-deacetylation sequence .

The Mechanism[1][2][3][4]

-

Enolization: Base generates the enolate of ethyl acetoacetate.

-

Azo Coupling: Electrophilic attack by the diazonium ion forms the Azo-Ester Intermediate .

-

Deacetylation (The Critical Step): Nucleophilic attack (usually by solvent/water/base) on the acetyl group leads to C-C bond cleavage, releasing acetate and forming the desired Hydrazone .

Key Insight: If your pH is too neutral, the reaction stops at the Azo-Ester (often an oil). If the pH is too high, the diazonium salt decomposes to phenols/tars.

Caption: Figure 2. The reaction pathway showing the critical deacetylation step required to obtain the target hydrazone.

Troubleshooting Guide (Q&A)

Phase 1: The Diazotization (Reagent Prep)

Q: My diazonium salt solution turns dark/turbid before I even add it. Is this normal? A: No. A proper diazonium solution should be clear and colorless to pale yellow. Darkening indicates decomposition (nitrogen evolution) into phenols.

-

Fix: Ensure internal temperature is 0–5°C . Do not rely on ambient ice bath temperature; use a thermometer inside the flask.

-

Fix: Ensure strongly acidic conditions (pH < 1) during diazotization to prevent triazene formation.

Q: How do I know if my diazotization is complete? A: Use the Starch-Iodide Test .

-

Protocol: Place a drop of the reaction mix on starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (indicating the amine is fully consumed).

-

Critical: Before coupling, destroy this excess nitrous acid with Urea or Sulfamic Acid until the paper no longer turns blue. Excess

will nitrosate your ethyl acetoacetate, killing the yield.

Phase 2: The Coupling (Reaction Conditions)

Q: I isolated a red oil that contains an acetyl group by NMR. Why didn't it form the hydrazone? A: You have isolated the Azo-Ester Intermediate . This occurs when the reaction medium lacks sufficient buffering capacity or basicity to drive the deacetylation (C-C cleavage).

-

Fix: The reaction requires a buffered pH of 4.0–6.0 . Use Sodium Acetate (NaOAc) .

-

Protocol Adjustment: If the oil persists, stir the crude oil in ethanol containing aqueous NaOAc or slight NaOH for 1 hour at room temperature to force the deacetylation.

Q: The literature says "add base," but my product turned into a black tar. Why? A: High pH (>9) causes diazonium decomposition and polymerization of the acetoacetate.

-

Fix: Never add strong base (NaOH/KOH) directly to the diazonium salt. Always add the diazonium salt to the buffered ethyl acetoacetate solution.

-

Buffering: Use Sodium Acetate (

equivalents relative to amine). It acts as both the base for enolization and the buffer for the coupling.

Phase 3: Workup & Isolation

Q: My product is an oil that won't crystallize. A: This is common if the "Oiling Out" phenomenon traps impurities.

-

Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of boiling Ethanol (or Methanol). Add water dropwise until turbid, then cool slowly to 4°C. Scratching the glass induces nucleation.

-

Alternative: If the product is the hydrazone, it is likely acidic (N-H). It can be soluble in strong base and reprecipitated with acid, though this is risky for purity.

The "Gold Standard" Protocol

To maximize yield and reproducibility, follow this optimized protocol derived from Organic Syntheses and best practices [1, 2].

Scale: 0.1 mol basis.

| Reagent | Equivalents | Role | Critical Parameter |

| Aniline (Substituted) | 1.0 | Substrate | Purity check (distill if dark) |

| HCl (conc.) | 2.5 - 3.0 | Acid Source | Must be in excess to prevent triazenes |

| Sodium Nitrite ( | 1.05 | Diazotizing Agent | Add dropwise at <5°C |

| Ethyl Acetoacetate | 1.0 | Coupling Partner | Freshly distilled preferred |

| Sodium Acetate ( | 3.0 | Buffer/Base | Dissolved in water/EtOH mix |

Step-by-Step Procedure

-

Diazotization:

-

Dissolve 0.1 mol Aniline in mixture of 25 mL conc. HCl and 25 mL water. Cool to 0°C .

-

Dropwise add solution of 7.0 g

in 15 mL water. Keep T < 5°C. -

Test: Check for excess

(Starch-Iodide). Quench excess with Urea if necessary.

-

-

Preparation of Coupling Partner:

-

In a separate flask, dissolve 0.1 mol Ethyl Acetoacetate in 50 mL Ethanol.

-

Add solution of 25 g Sodium Acetate in 100 mL water. Cool to 0°C .

-

-

The Coupling (Japp-Klingemann):

-

Slowly pour the Diazonium solution into the vigorous stirred Acetoacetate/NaOAc solution.

-

Note: A colored precipitate (or oil) will form immediately.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temp (20-25°C) for 2-4 hours. This warming step is crucial for deacetylation.

-

-

Workup:

-

The product (Ethyl Pyruvate Phenylhydrazone) usually precipitates as a solid.

-

Filter, wash copiously with water (to remove NaOAc and salts).

-

Recrystallize from Ethanol.[1]

-

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Diazonium decomposition (T > 5°C) | Use internal thermometer; add ice directly to reaction if needed. |

| Product is Red Oil | Incomplete Deacetylation | Stir longer at RT; ensure NaOAc was sufficient (3 equiv). |

| Black Tar | pH too high (Strong Base used) | Switch to NaOAc buffer; avoid NaOH during coupling. |

| No Reaction | Old/Wet | Use fresh reagent; ensure starch-iodide test is positive. |

| Impure Product | Excess Nitrous Acid | Quench diazotization with Urea before coupling. |

References

-

Phillips, R. R. (1959).[2][3][4] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[2]

-

Reynolds, G. A., & VanAllan, J. A. (1963). Ethyl Pyruvate Phenylhydrazone.[1][5][4][6] Organic Syntheses, Collective Volume 4, 633.[2]

-

BenchChem. (2025).[1][7] Application Notes and Protocols for the Japp-Klingemann Reaction.

-

Marten, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Z. Naturforsch., 65b, 745–752.[8]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for anilines, diazonium salts, and reagents before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Japp-Klingemann_reaction [chemeurope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. Japp klingemann reaction | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. znaturforsch.com [znaturforsch.com]

Technical Support Center: Navigating the Fischer Indole Synthesis with Methoxy-Substituted Phenylhydrazones

A Senior Application Scientist's Guide to Preventing Abnormal Product Formation

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of methoxy-substituted indoles. As a senior application scientist, I will provide in-depth troubleshooting advice and field-proven insights to help you navigate the nuances of this powerful reaction and prevent the formation of abnormal products.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a 7-methoxyindole using a 2-methoxyphenylhydrazone and HCl in ethanol, but I am primarily isolating a 6-chloroindole. What is happening?

This is a classic and well-documented "abnormal" Fischer indole synthesis outcome. The root cause lies in the combination of an electron-rich substrate (the 2-methoxyphenylhydrazone) and a nucleophilic acid catalyst (HCl) in an alcohol solvent.

The Underlying Mechanism:

The methoxy group at the ortho-position is a strong electron-donating group, which activates the benzene ring. Under the acidic conditions of the Fischer indole synthesis, the methoxy group can be protonated, turning it into a good leaving group (methanol). The chloride anion from HCl then acts as a nucleophile, attacking the aromatic ring and displacing the activated methoxy group. This nucleophilic aromatic substitution competes with the desired intramolecular cyclization, leading to the chlorinated product.[1][2]

The reaction with HCl in ethanol can also lead to the formation of an ethoxy-substituted indole, further complicating the product mixture.[1]

Here is a diagram illustrating the competing pathways:

Caption: Competing pathways in the Fischer indole synthesis of 2-methoxyphenylhydrazone.

Troubleshooting Guides

Problem: Formation of Halogenated or Alkoxy-Substituted Indoles.

Solution 1: Change the Acid Catalyst to a Non-Nucleophilic Brønsted Acid.

The most effective way to prevent nucleophilic substitution is to use a strong, non-nucleophilic acid. Polyphosphoric acid (PPA) and p-toluenesulfonic acid (TsOH) are excellent choices.[3][4]

Experimental Protocol: Using Polyphosphoric Acid (PPA)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the methoxy-substituted phenylhydrazone (1.0 equiv) and the ketone or aldehyde (1.0-1.2 equiv).

-

Addition of PPA: Carefully add polyphosphoric acid (typically 10-20 times the weight of the hydrazone) to the reaction mixture. PPA is viscous, so ensure good mixing.

-

Heating: Heat the mixture with stirring. The optimal temperature can range from 80°C to 120°C, depending on the reactivity of your substrates.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the viscous mixture onto crushed ice or into cold water. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it is basic to litmus paper.[2]

-

Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Using p-Toluenesulfonic Acid (TsOH)

-

Reaction Setup: In a round-bottom flask, dissolve the methoxy-substituted phenylhydrazone (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in a non-polar solvent such as benzene or toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.3 equiv).

-

Heating: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, which can help drive the reaction to completion.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to remove the TsOH.

-

Isolation and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| HCl/EtOH | Reflux | Inexpensive | Leads to abnormal products (chloro- and ethoxy-indoles) with methoxy substrates.[1] |

| PPA | 80-120 °C | Non-nucleophilic, promotes clean cyclization. | Viscous, work-up can be challenging. |

| TsOH | Reflux in Benzene/Toluene | Non-nucleophilic, easy to handle. | May require azeotropic removal of water for optimal results. |

Solution 2: Employ Microwave-Assisted Synthesis.

Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing the formation of side products.[5][6]

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis

-

Reaction Mixture: In a microwave-safe vial, combine the methoxy-substituted phenylhydrazone (1.0 equiv), the carbonyl compound (1.2 equiv), and a suitable acid catalyst. For methoxy-substituted systems, a non-nucleophilic acid like TsOH or a Lewis acid in a non-nucleophilic solvent is recommended. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can also be effective.[5]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specific temperature (e.g., 170°C) for a short duration (e.g., 10 minutes) with stirring.[5] These parameters should be optimized for your specific substrates.

-

Work-up and Purification: After cooling, the work-up is similar to the conventional heating methods. Quench the reaction mixture, neutralize, extract, and purify by column chromatography.[5]

Problem: Lack of Regioselectivity with Meta-Methoxy-Substituted Phenylhydrazones.

When using a meta-methoxy-substituted phenylhydrazone, cyclization can occur at either of the two ortho positions, leading to a mixture of 4-methoxy- and 6-methoxyindoles.

Advanced Solution: The "Synthetic Device" Approach

For challenging substrates, particularly in the synthesis of valuable 7-oxygenated indoles where abnormal products are common, a "synthetic device" strategy can be employed. This involves temporarily replacing the methoxy group with an electron-poor oxygen functional group, such as a tosyl (Ts) or mesyl (Ms) group.[2]

The Rationale:

Electron-withdrawing groups disfavor the nucleophilic substitution that leads to abnormal products. The cyclization will then proceed as desired. The protecting group can be cleaved in a subsequent step to reveal the desired hydroxyl group, which can then be methylated if the methoxyindole is the final target.

Experimental Workflow: Synthesis of a 7-Oxygenated Indole

Caption: Workflow for the synthesis of a 7-oxygenated indole using a tosyl protecting group.

This multi-step approach provides excellent control over the regioselectivity and prevents the formation of abnormal byproducts, ultimately leading to a cleaner synthesis of the desired methoxy-substituted indole.

By understanding the underlying mechanisms and employing the appropriate troubleshooting strategies, you can successfully overcome the challenges associated with the Fischer indole synthesis of methoxy-substituted phenylhydrazones and achieve your desired synthetic targets with high efficiency and purity.

References

-

Murakami, Y. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2012 , 88, 1-17. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Int. J. Mol. Sci.2024 , 25, 8750. Available at: [Link]

-

Heravi, M. M.; Rohani, S.; Zadsirjan, V.; Zahedi, N. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7, 52852-52887. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimization of pH for Diazonium Coupling with β-Keto Esters

Welcome to the technical support center for diazonium coupling reactions with β-keto esters, a cornerstone transformation often referred to as the Japp-Klingemann reaction.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this versatile reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing valuable hydrazone intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the diazonium coupling reaction with a β-keto ester?

A1: This reaction, known as the Japp-Klingemann reaction, is an electrophilic substitution where an aryldiazonium salt acts as the electrophile.[1] The β-keto ester serves as the nucleophile, but not directly. Under basic conditions, the acidic α-hydrogen of the β-keto ester is abstracted to form a highly nucleophilic enolate ion.[2][3] This enolate then attacks the terminal nitrogen of the diazonium cation. The resulting azo intermediate is often unstable and, through hydrolysis and decarboxylation (if starting with a β-keto acid) or loss of an acyl group (with a β-keto ester), yields a stable hydrazone product.[1][4]

Q2: Why is pH control the most critical parameter in this reaction?

A2: pH control is a delicate balancing act between two opposing requirements: the stability of the diazonium salt and the reactivity of the β-keto ester.

-

Diazonium Salt Stability: Arenediazonium salts are only stable in acidic to slightly acidic solutions.[5][6] As the pH increases into the alkaline range (>9), they rapidly decompose, in part by reacting with hydroxide ions to form diazotates, which are unreactive in coupling.[5][7]

-

β-Keto Ester Reactivity: The reaction requires the formation of an enolate from the β-keto ester. This deprotonation only occurs under basic conditions.[2] The pKa of the α-hydrogen in a typical β-keto ester (like ethyl acetoacetate) is around 11.[8] Therefore, a sufficiently basic medium is necessary to generate a significant concentration of the reactive enolate.

The optimal pH is a compromise, typically in the mildly alkaline range (pH 8-10), where there is enough enolate to react efficiently without causing excessive, rapid decomposition of the diazonium salt.[9]

Q3: What is the role of temperature in this process?

A3: Temperature control is paramount for the stability of the diazonium salt.[6] The diazotization step (formation of the diazonium salt from an aromatic amine) must be conducted at 0–5 °C.[10][11] This low temperature is maintained throughout the subsequent coupling reaction to prevent the thermally labile diazonium salt from decomposing, which would primarily lead to the formation of phenols and the evolution of nitrogen gas.[12][13]

Q4: How do I prepare the diazonium salt?

A4: The diazonium salt is prepared in situ (in the reaction mixture) immediately before use due to its instability.[10][14] The standard procedure involves dissolving the primary aromatic amine in a mineral acid (like HCl). The solution is cooled to 0–5 °C in an ice bath, and then a cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise.[14] The nitrous acid generated in situ reacts with the amine to form the diazonium salt.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the Japp-Klingemann reaction.

Problem 1: No reaction or extremely low yield of the desired hydrazone product.

-

Question: I've mixed my diazonium salt and β-keto ester, but I'm not seeing any product formation. What went wrong?

-

Answer & Troubleshooting Workflow: This is a common issue that typically points to a problem with one of the reactants or the reaction conditions. Let's diagnose it step-by-step.

-

Step 1: Verify Diazonium Salt Formation. The diazonium salt is the most likely point of failure. Before adding it to your coupling partner, test for its presence. Place a drop of your freshly prepared, cold diazonium salt solution into a cold, alkaline solution of a coupling agent like 2-naphthol (β-naphthol).[13] An immediate formation of an intense orange-red azo dye confirms the successful generation of the diazonium salt.[13] If no color appears, your diazotization failed.

-

Correction: Re-run the diazotization. Ensure your starting amine is pure, the temperature is strictly maintained between 0–5 °C, and the sodium nitrite solution is added slowly.[6]

-

-

Step 2: Assess the pH of the Coupling Reaction. Was the pH of the β-keto ester solution sufficiently basic to generate the enolate?

-

Diagnosis: Use a pH meter or pH paper to check the pH of your β-keto ester solution before and during the addition of the acidic diazonium salt solution. The pH should be maintained in the 8-10 range.[9] The addition of the acidic diazonium salt solution will lower the pH, potentially halting the reaction.

-

Correction: Use a buffer, such as sodium acetate, in the β-keto ester solution to maintain the pH. Alternatively, add a base (e.g., NaOH solution) concurrently with the diazonium salt to keep the pH in the optimal range.

-

-

Step 3: Check the Purity of the β-Keto Ester. Impurities can interfere with the reaction. Confirm the purity of your starting material via NMR or GC-MS.

Caption: Troubleshooting workflow for low or no product yield.

-

Problem 2: Formation of a dark, oily, or tarry substance instead of a clean product.

-

Question: My reaction produced a dark tar instead of the expected crystalline hydrazone. What happened?

-

Answer: This often indicates decomposition of the diazonium salt and/or side reactions.

-

Cause 1: Temperature Excursion. If the temperature rose above 5-10 °C, the diazonium salt likely decomposed to form phenol, which can then undergo further uncontrolled coupling and polymerization reactions, leading to tar.[12]

-

Solution: Meticulously control the temperature of both the diazotization and coupling steps using an efficient ice-salt bath and slow, dropwise addition of reagents.

-

-

Cause 2: Excessively High pH. A pH well above 10 can accelerate the decomposition of the diazonium salt into diazotates and other byproducts.[5]

-

Solution: Carefully monitor and control the pH, not allowing it to exceed ~10. Using a buffer is highly recommended for better control.

-

-

Cause 3: Unwanted Side Reactions. The diazonium ion is an electrophile and can react with other nucleophiles present. For instance, coupling with phenol (formed from decomposition) can produce highly colored azo dyes that may appear as dark impurities.[13]

-

Solution: Ensure the coupling reaction proceeds faster than decomposition by optimizing the pH to maximize the enolate concentration while maintaining diazonium salt integrity.

-

-

Experimental Protocols & Data

Protocol: Synthesis of Ethyl 2-Phenylhydrazono-3-oxobutanoate

This protocol details a representative Japp-Klingemann reaction between benzenediazonium chloride and ethyl acetoacetate.

Part A: Preparation of Benzenediazonium Chloride Solution [16]

-

In a 250 mL beaker, add aniline (4.65 g, 0.05 mol) to a mixture of concentrated hydrochloric acid (12.5 mL) and water (12.5 mL).

-

Stir the mixture until the aniline hydrochloride fully dissolves. You may need to warm it slightly and then cool it back down.

-

Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring.

-

In a separate beaker, dissolve sodium nitrite (3.5 g, 0.051 mol) in 10 mL of cold water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. CRITICAL: Ensure the temperature is maintained below 5 °C throughout the addition. The addition should take approximately 10-15 minutes.

-

The resulting clear solution of benzenediazonium chloride should be kept in the ice bath and used immediately in the next step.

Part B: Coupling Reaction [16]

-

In a separate 500 mL flask equipped with a mechanical stirrer, dissolve ethyl acetoacetate (6.5 g, 0.05 mol) and anhydrous sodium acetate (15 g, 0.18 mol) in 100 mL of ethanol.

-

Cool this solution to 0–5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the freshly prepared benzenediazonium chloride solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C.

-

After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.

-

Allow the reaction mixture to stand at room temperature overnight.

Part C: Work-up and Purification

-

Pour the reaction mixture into 500 mL of cold water.

-

The crude hydrazone product will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to yield pure ethyl 2-phenylhydrazono-3-oxobutanoate.

Data Summary: pH and pKa Considerations

The following table summarizes the critical pH and pKa values that govern the success of the reaction.

| Parameter | Typical Value | Significance in the Reaction | Reference |

| Diazonium Salt Stability | pH < 7 | Stable in acidic medium; decomposes in alkaline conditions. | [5] |

| Optimal Coupling pH | pH 8 - 10 | Compromise range that allows for sufficient enolate formation while minimizing diazonium salt decomposition. | [9] |

| α-Hydrogen pKa (β-Keto Ester) | ~11 | Determines the basicity required to form the nucleophilic enolate. The pH should be near or slightly below the pKa for sufficient deprotonation. | [8] |

| Reaction Temperature | 0 - 5 °C | Essential for preventing the thermal decomposition of the arenediazonium salt. | [6] |

Reaction Mechanism Visualization

The Japp-Klingemann reaction proceeds through several key steps, beginning with the essential deprotonation of the β-keto ester.

Caption: Mechanism of the Japp-Klingemann reaction.

References

-

BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

-

Quora. (2017, September 18). How is diazonium salt prepared from Aniline? Retrieved from [Link]

-

Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5. Retrieved from [Link]

-

Unacademy. (n.d.). Preparation of Diazonium salts - Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

Wang, Z., et al. (2024). The continuous flow synthesis of azos. PMC. Retrieved from [Link]

-

Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

-

Scite.ai. (n.d.). Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects... Retrieved from [Link]

-

Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

-

PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Flexi answers - What makes Arenediazonium salts stable? Retrieved from [Link]

-

RSC Publishing. (2018, May 10). Recent advances in the synthesis of fluorinated hydrazones. Retrieved from [Link]

-

Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters. Retrieved from [Link]

-

MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]

-

Filo. (2024, September 14). The stability of arene diazonium salt is due to the dispersal of the posi.. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Retrieved from [Link]

-

Chapter 21: Ester Enolates. (n.d.). Retrieved from [Link]

-

Shapiro, D., & Abramovitch, R. A. (1955). Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. Journal of the American Chemical Society. Retrieved from [Link]

-

El-Apasery, M. A. (2020). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Current Chemistry Letters. Retrieved from [Link]

-

Benati, L., et al. (1997). Diazo transfer reactions of tosyl azide with carbocyclic β-keto esters. RSC Publishing. Retrieved from [Link]

-

Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

Alzletni, H. A. (2021). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. University of Benghazi. Retrieved from [Link]

-

Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. Retrieved from [Link]

-

Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The Coupling of Diazonium Salts with Aliphatic Carbon Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from [Link]

-

Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

-

ACS Publications. (n.d.). TiO2-Catalyzed Direct Diazenylation of Active Methylene Compounds with Diazonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of α-Diazo-β-keto Sulfonamides. Retrieved from [Link]

-

Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. Japp-Klingemann_reaction [chemeurope.com]

- 3. mcat-review.org [mcat-review.org]

- 4. Japp klingemann reaction | PPTX [slideshare.net]

- 5. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. scite.ai [scite.ai]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. byjus.com [byjus.com]

- 11. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]

- 12. quora.com [quora.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Separation of ethyl 2-(phenylhydrazono)propanoate from unreacted phenylhydrazine

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the successful separation of ethyl 2-(phenylhydrazono)propanoate from unreacted phenylhydrazine. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this important synthetic intermediate.

Introduction

Ethyl 2-(phenylhydrazono)propanoate is a key intermediate in various synthetic pathways, most notably in the Fischer indole synthesis for the creation of diverse pharmaceutical and bioactive molecules.[1] Its synthesis, often achieved through the Japp-Klingemann reaction, can result in a crude product contaminated with unreacted phenylhydrazine.[1][2] The presence of residual phenylhydrazine, a toxic and reactive substance, can interfere with subsequent reactions and compromise the purity of the final product.[3][4][5] This guide will address the critical purification step to isolate the desired hydrazone with high purity.

Physicochemical Properties for Separation Strategy

A successful purification strategy relies on exploiting the differences in the physicochemical properties of the product and the unreacted starting material.

| Property | Ethyl 2-(phenylhydrazono)propanoate | Phenylhydrazine | Phenylhydrazine Hydrochloride |

| Molecular Weight | ~194.23 g/mol [6] | 108.14 g/mol [4] | 142.59 g/mol [7] |

| Appearance | Yellow solid[8] | Pale yellow to reddish-brown oily liquid or solid[3][9][10] | White to pale yellow crystalline powder[7] |

| Melting Point | ~108 °C | 19.5 °C[9] | 250-254 °C (decomposes)[11][12] |

| Boiling Point | ~290-295 °C | 243.5 °C (decomposes)[9] | Decomposes[7] |

| Solubility in Water | Very low | Sparingly soluble[4][9] | Soluble[7][12][13] |

| Solubility in Organic Solvents | Soluble in ethanol, ethyl acetate, hexane mixtures[8][14] | Miscible with ethanol, ether, chloroform, benzene[4][9] | Soluble in ethanol[7] |

| Basicity (pKa) | Weakly basic (predicted pKa of conjugate acid ~ -0.64)[15] | Weakly basic (pKa of conjugate acid ~ 5.27) | N/A |

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of ethyl 2-(phenylhydrazono)propanoate.

Recrystallization Issues

Q1: My crude product oils out during recrystallization instead of forming crystals. What should I do?

A1: Oiling out occurs when the solute is not sufficiently insoluble in the chosen solvent at lower temperatures, or if the cooling rate is too rapid.

-

Troubleshooting Steps:

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[16][17] For ethyl 2-(phenylhydrazono)propanoate, ethanol is a commonly used and effective solvent.[2][8] If ethanol is causing oiling out, consider a mixed solvent system. For example, dissolve the crude product in a minimal amount of hot ethanol and then slowly add a less polar solvent in which the hydrazone is insoluble, such as water or hexane, until slight turbidity persists.[16]

-

Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out over crystallization.[18]

-

Seeding: If slow cooling doesn't induce crystallization, add a small seed crystal of pure ethyl 2-(phenylhydrazono)propanoate to the cooled solution to initiate crystal growth.

-

Concentration: You may have used too much solvent. If possible, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

-

Q2: After recrystallization, my product is still colored. How can I decolorize it?

A2: The color may be due to impurities or degradation products.

-

Troubleshooting Steps:

-

Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield.

-

Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[16][19]

-

Column Chromatography Challenges

Q3: My hydrazone is streaking on the silica gel TLC plate. How can I improve the separation by column chromatography?

A3: Streaking of hydrazones on silica gel is a common issue, often due to their basicity and interaction with the acidic silica surface.

-

Troubleshooting Steps:

-

Solvent System Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the spot shape.[14]

-

Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[20]

-

Reverse-Phase Chromatography: If available, reverse-phase chromatography can be an effective alternative for purifying polar compounds.[20]

-

Q4: I am concerned that my hydrazone might decompose on the silica gel column. Is this likely?

A4: While some hydrazones can be sensitive to the acidic nature of silica gel, ethyl 2-(phenylhydrazono)propanoate is generally stable enough for purification by standard flash chromatography.[21] However, prolonged exposure should be avoided.

-

Best Practices:

-

Run the column efficiently to minimize the time the compound spends on the stationary phase.

-

Use a modified eluent with a base as described above to mitigate potential degradation.[14]

-

Acid-Base Extraction Problems

Q5: I performed an acid wash to remove phenylhydrazine, but my yield of the desired hydrazone is very low.

A5: This could be due to several factors, including the hydrolysis of your ester or the solubility of your product in the aqueous layer.

-

Troubleshooting Steps:

-

Choice of Acid: Use a dilute solution of a strong acid like hydrochloric acid (e.g., 1 M HCl). Phenylhydrazine will be protonated to form the water-soluble phenylhydrazine hydrochloride salt.[7][12]

-

Number of Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than one large extraction to ensure complete removal of the phenylhydrazine.

-

Back-Extraction: After the acid wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

-

Check pH: Ensure the aqueous layer is acidic after extraction to confirm the protonation of phenylhydrazine.

-

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude products containing a relatively small amount of impurities.

-

Dissolution: In a fume hood, transfer the crude ethyl 2-(phenylhydrazono)propanoate to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[2][8]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any other insoluble impurities.[16]

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[18]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[18][19]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for removing larger quantities of unreacted phenylhydrazine.

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

-

Acid Wash: Add an equal volume of 1 M hydrochloric acid to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

-

Separation: Allow the layers to separate. The upper organic layer contains the desired hydrazone, while the lower aqueous layer contains the phenylhydrazine hydrochloride salt.[22] Drain the aqueous layer.

-

Repeat: Repeat the acid wash two more times to ensure complete removal of the phenylhydrazine.

-

Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the water.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified ethyl 2-(phenylhydrazono)propanoate.

Protocol 3: Purification by Flash Column Chromatography

This technique is suitable for separating the hydrazone from other non-basic organic impurities.

-

Sample Preparation: Dissolve a small amount of the crude product in the chosen eluent for TLC analysis to determine the optimal solvent system. A mixture of hexane and ethyl acetate is a good starting point.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the solvent system, collecting fractions in test tubes.[14]

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[14]

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 2-(phenylhydrazono)propanoate.

Visualization of Workflows

Caption: Purification workflows for ethyl 2-(phenylhydrazono)propanoate.

References

-

Wikipedia. Phenylhydrazine. [Link]

-

chemeurope.com. Phenylhydrazine. [Link]

-

National Institutes of Health, PubChem. Phenylhydrazine. [Link]

-

Inchem.org. Phenylhydrazine (CICADS). [Link]

-

CompTox Chemicals Dashboard, EPA. Ethyl 2-(2-phenylhydrazinylidene)propanoate. [Link]

-

ChemWhat. Phenylhydrazine hydrochloride CAS#: 59-88-1. [Link]

-

Reddit. Need a purification method for a free hydrazone. [Link]

-

ChemSynthesis. 2-(Methyl-phenyl-hydrazono)-propionic acid ethyl ester. [Link]

-

IUCrData. Ethyl 2-[(Z)-2-(2-nitrophenyl)hydrazinylidene]propanoate. [Link]

-

HBCSE. Recrystallization. [Link]

-

UMass Lowell. Recrystallization 2. [Link]

-

Wikipedia. Japp–Klingemann reaction. [Link]

- Google Patents.

- Google Patents.

-

MDPI. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]

-

Semantic Scholar. Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

-

Nature. “Click-chemistry” inspired synthesis of hydrazone-based molecular glasses. [Link]

-

Zeitschrift für Naturforschung B. Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]

-

YouTube. How to Freebase (Phenylhydrazine HCl as an example). [Link]

-

ResearchGate. How to purify hydrazone?. [Link]

-

Reddit. Hydrazine hydrate removal by column chromatography. [Link]

-

Organic Syntheses. Acetone hydrazone. [Link]

-

Wikipedia. Hydrazine. [Link]

-

TSI Journals. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

ResearchGate. What are the special considerations for the Japp-Klingemann reaction?. [Link]

-

ACS Publications. Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. [Link]

-

UCT Science. SOP: CRYSTALLIZATION. [Link]

-

National Institutes of Health, PubChem. Ethyl 2-phenoxypropanoate. [Link]

-

ChemBK. ethyl 2-methylpropanoate. [Link]

-

Organic Chemistry Research. [Link]

-

FooDB. Showing Compound Ethyl 2-methylpropanoate (FDB003278). [Link]

Sources

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 4. Phenylhydrazine [chemeurope.com]

- 5. Phenylhydrazine (CICADS) [inchem.org]

- 6. Ethyl 2-phenoxypropanoate | C11H14O3 | CID 4496358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemiis.com [chemiis.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 10. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemwhat.com [chemwhat.com]

- 12. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 13. Phenylhydrazine Hydrochloride, 99+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CompTox Chemicals Dashboard [comptox.epa.gov]

- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 17. mt.com [mt.com]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. science.uct.ac.za [science.uct.ac.za]

- 20. reddit.com [reddit.com]

- 21. tsijournals.com [tsijournals.com]

- 22. youtube.com [youtube.com]

Validation & Comparative

A Comparative Guide to Lewis and Brønsted Acid Catalysts in Phenylhydrazone Cyclization for Indole Synthesis

The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains an indispensable tool for constructing the indole nucleus—a privileged scaffold in countless pharmaceuticals, natural products, and agrochemicals.[1][2] This powerful transformation involves the acid-catalyzed cyclization of a phenylhydrazone, derived from a phenylhydrazine and a suitable aldehyde or ketone.[3] The choice of acid catalyst is a critical decision point that profoundly impacts reaction efficiency, yield, substrate scope, and operational conditions. Both Brønsted and Lewis acids are effective promoters of this reaction, yet they operate through distinct mechanistic nuances that a researcher must understand to optimize their synthetic strategy.[3][4]

This guide provides an in-depth, objective comparison of Brønsted and Lewis acid catalysts for phenylhydrazone cyclization. We will dissect their catalytic mechanisms, present comparative experimental data, and provide validated protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Core Mechanism: A Cascade to Aromaticity

Understanding the fundamental reaction pathway is essential to appreciate the distinct roles of different acid catalysts. The Fischer indole synthesis is not a single step but a cascade of acid-mediated transformations.[2][5]

-